Lipophilicity vs. 5-Bromothiophene-2-carboxylic acid
The target compound exhibits an XLogP3-AA of 3.3, compared to 2.21 for 5-bromothiophene-2-carboxylic acid (CAS 7311-63-9), representing a calculated ΔLogP of +1.09 [1][2]. This increase in lipophilicity is attributable to the 4-isopropoxy substituent. In drug discovery contexts, a LogP in the 3–5 range is often associated with improved passive membrane permeability while maintaining acceptable aqueous solubility, positioning this compound more favorably for central nervous system (CNS) or intracellular target programs relative to the less lipophilic debromo analog [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 5-Bromothiophene-2-carboxylic acid: LogP = 2.21 |
| Quantified Difference | ΔLogP = +1.09 (target is 1.5× more lipophilic by log scale) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18) vs. ChemExper/QSAR-derived value |
Why This Matters
The +1.09 LogP difference predicts substantially different pharmacokinetic partitioning behavior; procurement of the simpler analog will not replicate the lipophilicity-driven membrane permeation or tissue distribution profile of derivatives made from the target compound.
- [1] PubChem. 5-Bromo-4-isopropoxythiophene-2-carboxylic acid. XLogP3-AA = 3.3. PubChem CID 97618023. Accessed April 2026. View Source
- [2] Kuujia Chemical Database. 5-Bromothiophene-2-carboxylic acid (CAS 7311-63-9). LogP = 2.21. Accessed April 2026. View Source
- [3] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. View Source
